Home > Products > Screening Compounds P38066 > 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide
4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide - 1138443-38-5

4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide

Catalog Number: EVT-1819807
CAS Number: 1138443-38-5
Molecular Formula: C21H19BrN2O2
Molecular Weight: 411.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

    Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits antitumor activity both in vitro and in vivo. It is orally bioavailable and has shown promising pharmacokinetic properties, making it a potential drug candidate for cancer treatment. []

    Relevance: While this compound shares the benzamide moiety with 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, they belong to different chemical classes and possess distinct pharmacological profiles. Both compounds exemplify the diverse biological activities achievable through modifications of the benzamide scaffold. The presence of the pyridazinone ring and the specific substituents in (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide are crucial for its HDAC inhibitory activity. []

    Compound Description: This compound is a benzamide derivative that has been investigated for its potential use as a drug. The research focuses on its hydrates and polymorphs, suggesting its relevance to pharmaceutical development and formulation. [, ]

    Relevance: This compound shares the core benzamide structure with 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide. The presence of different substituents and modifications to the benzamide core in both compounds highlights how structural variations can lead to different pharmacological properties. [, ]

    Compound Description: The compound is a benzamide derivative containing a triazin-2-yl] moiety. This compound is associated with the development of a specific process for its preparation, particularly focusing on the deprotection of intermediates containing a protected hydroxyl group. []

    Relevance: This compound, along with 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, belongs to the broad class of benzamide derivatives. The distinct structures of these compounds, particularly the triazin-2-yl] moiety in 5- [4- (2-hydroxypropyl) -3,5-dioxo-4,5-dihydro-3H- [, , ] triazin-2-yl] -benzamide, highlight the diverse applications of the benzamide scaffold in chemical synthesis and drug discovery. []

N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)carboxamides

    Compound Description: This group of compounds represents potential A2A receptor antagonists. Molecular docking simulations have shown that they can form stable complexes with the A2A receptor. These compounds exhibit potential for development into drugs targeting the A2A receptor. []

    Relevance: Although structurally different, the N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)carboxamides highlight the significance of exploring diverse chemical scaffolds, including benzamides like 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, for potential biological activities. []

N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4-iodo‐125I‐ 5‐ethyl sulfonyl benzamide

    Compound Description: This compound serves as a radioligand specifically designed for the radioimmunoassay of sulpiride-related compounds. Its development enables the study and quantification of sulpiride and its analogs. []

    Relevance: This radiolabeled benzamide derivative shares a core structure with 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, emphasizing the versatility of benzamides in various research applications, including the development of analytical tools. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

    Compound Description: This compound displays potent neuroleptic activity, showing significantly greater potency compared to both haloperidol and metoclopramide. Its effectiveness in reducing apomorphine-induced stereotyped behavior in rats, combined with a favorable side effect profile, suggests its potential as a treatment for psychosis. []

    Relevance: Both this compound and 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide belong to the benzamide family. Their distinct structures and biological activities demonstrate the importance of substituent modifications in achieving specific pharmacological effects within this chemical class. []

4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives

    Compound Description: This series of compounds exhibits potent antagonistic activity against both serotonin 5-HT3 and dopamine D2 receptors. This dual antagonism makes them particularly promising as potential broad-spectrum antiemetic agents. []

    Relevance: This series of compounds, with their core benzamide structure, highlights the structural similarities with 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide. Despite this similarity, the diverse substituents on the benzamide core in both cases lead to significant differences in their pharmacological profiles. []

4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159)

    Compound Description: This compound demonstrates affinity for serotonin 5-HT4 receptors and influences gastric emptying. Its optical isomers exhibit varying pharmacological profiles, indicating the importance of stereochemistry in its biological activity. []

    Relevance: This compound and 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide belong to the benzamide class of compounds. The differences in their structures, particularly in the substituents attached to the benzamide core, lead to distinct pharmacological effects. []

4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide (ML-1035)

    Compound Description: This compound acts as a 5-hydroxytryptamine (5HT3) receptor antagonist and undergoes metabolic interconversion with its sulfide metabolite. This compound and its metabolites are significant in understanding drug metabolism and pharmacokinetic properties. []

4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride (14C‐batanopride)

    Compound Description: This radiolabeled compound likely serves as a tool for investigating the pharmacokinetics, metabolism, and distribution of batanopride in biological systems. []

    Relevance: This radiolabeled benzamide, while structurally different from 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, highlights the application of benzamide derivatives in developing radiolabeled probes for pharmacological research. []

N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides

    Compound Description: This group of compounds represents 1,3,5-oxadiazine derivatives synthesized through a novel method involving the elimination of hydrogen sulfide from N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides. []

    Relevance: Despite structural differences, both the N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides and 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide underscore the importance of exploring new synthetic approaches to generate diverse chemical entities for drug discovery and chemical biology research. []

    Compound Description: This class of compounds, synthesized from N1-(1-naphthyl)acetamide or N1-(1-naphthyl)benzamide, forms highly stabilized ylides, which are compounds with a negatively charged carbon atom adjacent to a positively charged heteroatom. These ylides have significant applications in organic synthesis. []

    Relevance: While structurally distinct from 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, the presence of the naphthyl group in these compounds highlights the potential for exploring different substitution patterns on the benzamide core and investigating their impact on chemical reactivity and biological activity. []

    Compound Description: This series of compounds acts as leukotriene B4 (LTB4) receptor antagonists. These antagonists have potential therapeutic applications in inflammatory diseases. []

    Relevance: Although not structurally similar to 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, the research on these LTB4 antagonists emphasizes the importance of exploring various chemical classes, including benzamides, to target specific receptors involved in inflammatory processes. []

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

    Compound Description: This compound is a derivative of 2-amino-3-bromo-1,4-naphthoquinone. It is interesting for its structural features, particularly the inclination angles of the fluorophenyl rings with respect to the naphthoquinone system. []

    Relevance: Although structurally different from 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, the presence of the naphthyl group in N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide highlights a potential area for structural exploration in benzamide chemistry. []

(2S)-2-[(2-Naphthyl-sulfonyl)amino]-3-{[2-({4-(4-piperidinyl)-2-[2-(4-piperidinyl)ethyl] butanoyl}amino)acetyl]amino}propanoic Acid Dihydrochloride (CRL42796)

    Compound Description: CRL42796 is a potent glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. It demonstrates antithrombotic effects, preventing coronary artery rethrombosis in canine models. []

    Relevance: Despite structural differences, both CRL42796 and 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide emphasize the importance of exploring a diverse range of chemical scaffolds for developing new therapeutic agents. []

Furanone and its derivatives

    Compound Description: This class of compounds, particularly derivatives 7, 12, 16, 20, 25, 26, 29, and 30, exhibits potential as Eag-1 inhibitors. Eag-1 is a potassium channel often overexpressed in cancer cells, making its inhibition a potential target for cancer treatment. []

    Relevance: Although structurally distinct from 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, the furanone derivatives emphasize the significance of exploring a wide range of chemical scaffolds for their anticancer potential. []

(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (compound 10)

    Compound Description: This nicotinamide-based derivative shows promise as an antiproliferative agent and VEGFR-2 inhibitor. Its ability to inhibit VEGFR-2, a key player in angiogenesis, makes it a potential candidate for cancer treatment. []

    Relevance: While structurally dissimilar to 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, compound 10 highlights the exploration of different chemical scaffolds, including benzamides, for their potential anticancer properties, specifically targeting angiogenesis. []

N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide

    Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, including oxadiazoles and thiadiazoles, which have diverse applications in medicinal chemistry. []

    Relevance: Although structurally different from 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, the use of N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide in synthesizing heterocyclic compounds emphasizes the importance of exploring the benzamide scaffold for its versatility in organic synthesis. []

ethyl 2-(3-(1-hydroxy-1-phenylpropan-2- yl)thioureido)-4,5-dimethylthiophene-3-carboxylate (compound 9)

    Compound Description: This compound, derived from the natural alkaloid 2-amino-1-phenylpropan-1-ol, exhibits promising antifungal activity against Candida albicans, highlighting its potential as a lead compound for developing new antifungal agents. []

    Relevance: While structurally different from 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, the identification of compound 9 with its antifungal activity underscores the importance of exploring diverse chemical scaffolds, including benzamides, for their potential in combating infectious diseases. []

3-(2-amino-1,3-selenazol-4-yl)-2H-chromen-2-ones derivatives

    Compound Description: These derivatives are synthesized and characterized for their potential antioxidant activity, drawing inspiration from the known antioxidant properties of selenocompounds like ebselen. []

    Relevance: Despite structural differences, the investigation of 3-(2-amino-1,3-selenazol-4-yl)-2H-chromen-2-ones derivatives highlights the significance of exploring diverse chemical spaces, including benzamides like 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, for their potential medicinal properties. []

N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4-((4-((2-(2-(2-benzamidoethoxy)ethoxy)ethyl)amino)-6-((4-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)benzamide (T26A)

    Compound Description: T26A is a competitive inhibitor of the prostaglandin transporter (PGT). It effectively blocks PGE2 metabolism, increasing circulating PGE2 levels and demonstrating the role of PGT in regulating PGE2 signaling. []

    Relevance: Both T26A and 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide belong to the benzamide class. Although they have different structures and target different biological pathways, they demonstrate the diversity of applications for benzamide derivatives in medicinal chemistry. []

N-alkyl substituted benzylideneamine boron compounds

    Compound Description: This group of compounds shows photoisomerization properties. They are significant in photochromic materials research due to their ability to change color reversibly upon light exposure. []

    Relevance: While structurally different from 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, these compounds highlight the importance of exploring various chemical structures and their unique properties for material science applications. []

3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

    Compound Description: GSK923295 is a potent and selective inhibitor of centromere-associated protein E (CENP-E). It has shown broad antitumor activity in preclinical studies and is currently being investigated in clinical trials as a potential cancer treatment. []

    Relevance: Both GSK923295 and 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide are benzamide derivatives, highlighting the diversity of biological activities achievable within this chemical class. []

N-(1-(((cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methyl-piperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235) and balicatib

    Compound Description: Both L-006235 and balicatib are inhibitors of cathepsin K, a lysosomal cysteine protease. These compounds are relevant for their potential in treating osteoporosis, but their basic nature can lead to lysosomotropic effects and off-target activities. []

    Relevance: While structurally distinct, L-006235, balicatib, and 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide showcase the importance of understanding the structure-activity relationships of compounds and their potential for off-target effects. []

N-(cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-methylsulfonyl)biphenyl-4-yl]ethyl}-l-leucinamide (L-873724)

    Compound Description: This compound is a non-basic inhibitor of cathepsin K, a lysosomal cysteine protease. Unlike basic cathepsin K inhibitors, L-873724 exhibits greater selectivity for cathepsin K and reduces the risk of off-target activities on other lysosomal cysteine cathepsins. []

    Relevance: Despite being structurally distinct from 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, the research on L-873724 highlights the importance of considering basicity and its influence on target selectivity and off-target effects during drug development. []

4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro- 2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide (8a) hemifumarate

    Compound Description: This compound exhibits potent and selective serotonin 5-HT4 receptor agonistic activity. It also demonstrates a favorable safety profile with minimal binding to other receptors, suggesting its potential as a therapeutic agent. []

    Relevance: While structurally different from 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, 8a hemifumarate exemplifies the exploration of diverse chemical scaffolds to target specific receptor subtypes for therapeutic purposes. []

    Compound Description: These analogs, including Neu5Boc (4a), Neu5Gly (4b), Neu5(6-NHCbz)hexanoyl (4c), and Neu5(1-naphthyl)acetyl (4d), are synthesized through indium-mediated allylation reactions. These compounds are particularly useful in studying and understanding the biological roles of N-acetylneuraminic acid. []

    Relevance: Although structurally unrelated to 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide, the synthesis and study of these C-5 analogs highlight the importance of developing efficient synthetic methods for creating modified carbohydrates with potential biological applications. []

References:1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16. 17. 18. 19. 20. 21. 22. 23. 24. 25. 26. 27. 28. 29. 30. 31. 32. [https://www.semanticscholar.org/

Properties

CAS Number

1138443-38-5

Product Name

4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide

IUPAC Name

4-[(2-bromoacetyl)amino]-N-ethyl-N-naphthalen-1-ylbenzamide

Molecular Formula

C21H19BrN2O2

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C21H19BrN2O2/c1-2-24(19-9-5-7-15-6-3-4-8-18(15)19)21(26)16-10-12-17(13-11-16)23-20(25)14-22/h3-13H,2,14H2,1H3,(H,23,25)

InChI Key

LUHDXKAAKHLBCT-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)CBr

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.